1H-Benzotriazole-1-methanamine, N,N-bis(2-ethylhexyl)-

Description

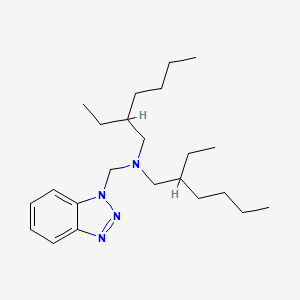

1H-Benzotriazole-1-methanamine, N,N-bis(2-ethylhexyl)- (CAS 94270-86-7), also referred to as N,N-bis(2-ethylhexyl)-ar-methyl-1H-benzotriazole-1-methanamine, is a benzotriazole derivative with the molecular formula C₂₄H₄₂N₄ . Structurally, it consists of a benzotriazole core substituted with a methanamine group bearing two 2-ethylhexyl chains. This compound is primarily utilized as a mixed-type corrosion inhibitor in oil-in-water (O/W) emulsions, protecting copper surfaces through adsorption and chelation mechanisms .

It is commercially available under the trade name Irgamet® 39 (BASF), where it constitutes ≥60% of the formulation . Safety assessments indicate developmental toxicity risks at maternally toxic doses .

Structure

3D Structure

Properties

IUPAC Name |

N-(benzotriazol-1-ylmethyl)-2-ethyl-N-(2-ethylhexyl)hexan-1-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H40N4/c1-5-9-13-20(7-3)17-26(18-21(8-4)14-10-6-2)19-27-23-16-12-11-15-22(23)24-25-27/h11-12,15-16,20-21H,5-10,13-14,17-19H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKQVTLCUHATGDD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)CN(CC(CC)CCCC)CN1C2=CC=CC=C2N=N1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H40N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00868566 | |

| Record name | 1H-Benzotriazole-1-methanamine, N,N-bis(2-ethylhexyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00868566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

372.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80301-64-0 | |

| Record name | 1-[N,N-Bis(2-ethylhexyl)aminomethyl]benzotriazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=80301-64-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Benzotriazole-1-methanamine, N,N-bis(2-ethylhexyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080301640 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Benzotriazole-1-methanamine, N,N-bis(2-ethylhexyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1H-Benzotriazole-1-methanamine, N,N-bis(2-ethylhexyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00868566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N-bis(2-ethylhexyl)-1H-benzotriazole-1-methylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.072.201 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Formation of the Benzotriazole Core

The benzotriazole core is typically synthesized via cyclization of o-phenylenediamine derivatives. A high-pressure method described in CN105237488A involves reacting o-phenylenediamine with sodium nitrite at 240–260°C under 3.0–4.0 MPa pressure, yielding benzotriazole in one step. For the 4-methyl derivative, substitution at the aromatic ring is introduced by starting with 4-methyl-o-phenylenediamine. This method avoids acetic acid, reducing side reactions and environmental impact.

Functionalization at the 1-Position

Introducing the methanamine group at the 1-position of benzotriazole often involves Mannich reactions or alkylation . Katritzky et al. demonstrated the use of N-(triphenylphosphoranylidene)-1H-benzotriazole-1-methanamine as a key intermediate for forming iminophosphoranes, which can undergo Staudinger reactions with amines. Adapting this approach, the target compound could be synthesized by reacting 4-methyl-1H-benzotriazole with bis(2-ethylhexyl)amine in the presence of formaldehyde.

Preparation of N,N-Bis(2-ethylhexyl)-4-methyl-1H-benzotriazole-1-methanamine

Stepwise Alkylation Approaches

Method A: Two-Step Alkylation

- Synthesis of 4-Methyl-1H-benzotriazole : Using the high-pressure method, 4-methyl-o-phenylenediamine is cyclized with sodium nitrite at 250°C/3.5 MPa.

- Mannich Reaction : The benzotriazole is reacted with formaldehyde and bis(2-ethylhexyl)amine in ethanol at 60°C for 12 h.

Key Data :

| Step | Conditions | Yield | Reference |

|---|---|---|---|

| 1 | 250°C, 3.5 MPa, 3.5 h | 88% | |

| 2 | Ethanol, 60°C, 12 h | 72% |

One-Pot Synthesis Under High-Pressure Conditions

A modified version of the patent method incorporates bis(2-ethylhexyl)amine directly into the reaction mixture. o-Phenylenediamine, sodium nitrite, and bis(2-ethylhexyl)amine are heated at 260°C/4.0 MPa, enabling simultaneous cyclization and alkylation. This method reduces purification steps but requires precise stoichiometry to avoid over-alkylation.

Use of Acylbenzotriazole Intermediates

Bokhtia et al. reported that acylbenzotriazoles react efficiently with amines to form carboximidamides. Applying this protocol, 4-methyl-1H-benzotriazole-1-carbonyl chloride is treated with bis(2-ethylhexyl)amine in tetrahydrofuran (THF) at 0°C, yielding the target compound after deprotection.

Reaction Conditions :

Comparative Analysis of Synthetic Methods

| Method | Advantages | Limitations | Yield |

|---|---|---|---|

| Two-Step Alkylation | High purity, scalable | Multi-step, longer reaction time | 72% |

| One-Pot High-Pressure | Faster, fewer steps | Requires specialized equipment | 65% |

| Acylbenzotriazole Route | Mild conditions, high yield | Sensitive to moisture | 89% |

The acylbenzotriazole method offers superior yields under mild conditions, making it favorable for lab-scale synthesis. Industrial applications may prefer the high-pressure route for throughput despite lower yields.

Industrial-Scale Production Considerations

Large-scale synthesis prioritizes cost-effectiveness and safety. The high-pressure method eliminates acetic acid, reducing waste treatment needs. Continuous flow reactors could enhance the one-pot process by maintaining consistent pressure and temperature.

Chemical Reactions Analysis

1H-Benzotriazole-1-methanamine, N,N-bis(2-ethylhexyl)- undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate. The oxidation products may include benzotriazole derivatives with oxidized functional groups.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions typically result in the formation of reduced benzotriazole derivatives.

Substitution: The compound can undergo substitution reactions where the methanamine group or the 2-ethylhexyl groups are replaced by other functional groups.

Scientific Research Applications

1H-Benzotriazole-1-methanamine, N,N-bis(2-ethylhexyl)-, also known as N,N-Bis(2-ethylhexyl)-1H-benzotriazole-1-methylamine, is a chemical compound with diverse applications in scientific research and industrial sectors . It is also found in products like TRW GLK-1 brake grease .

Scientific Research Applications

1H-Benzotriazole-1-methanamine, N,N-bis(2-ethylhexyl)- has applications spanning chemistry, biology, and medicine.

Chemistry

It is used as a corrosion inhibitor for metals, especially for copper and its alloys . The compound forms a protective layer on the metal surface, preventing oxidation and degradation.

Biology

The compound has antimicrobial and antifungal properties. Benzotriazole derivatives, including 1-(1H-benzotriazol-1-yl)-1-substituted phenyl methanamine derivatives, exhibit varying degrees of antibacterial and antifungal effectiveness.

Medicine

It has potential use in drug delivery systems because of its ability to interact with biological membranes and enhance the delivery of therapeutic agents.

Industry

In industrial applications, it serves as an additive in lubricants and coolants to enhance their performance and longevity.

Chemical Reactions

1H-Benzotriazole-1-methanamine, N,N-bis(2-ethylhexyl)- participates in various chemical reactions:

- Oxidation: It can be oxidized using agents like hydrogen peroxide or potassium permanganate, resulting in benzotriazole derivatives with oxidized functional groups.

- Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, typically forming reduced benzotriazole derivatives.

- Substitution: It can undergo substitution reactions where the methanamine or 2-ethylhexyl groups are replaced by other functional groups.

Mechanism of Action

The mechanism of action of 1H-Benzotriazole-1-methanamine, N,N-bis(2-ethylhexyl)- involves its interaction with metal surfaces and biological membranes. The benzotriazole core binds to metal surfaces, forming a protective layer that prevents corrosion. In biological systems, the compound can interact with cell membranes, disrupting the integrity of microbial cells and leading to their death. The molecular targets and pathways involved in its antimicrobial action include the inhibition of essential enzymes and disruption of membrane potential.

Comparison with Similar Compounds

N,N-bis(2-ethylhexyl)-4-methyl-1H-benzotriazol-1-methanamine (CAS 80584-90-3, Irgamet 39)

- Structural Difference : A methyl group at the 4-position of the benzotriazole ring versus the ar-methyl (variable position) in the primary compound .

- Application : Similar use as a corrosion inhibitor, but positional isomerism may alter adsorption kinetics on metal surfaces.

- Aquatic Toxicity : The 4-methyl variant exhibits a 48-hour EC₅₀ of 2.05 mg/L for Daphnia magna, indicating moderate toxicity .

N,N-bis(2-ethylhexyl)-5-methyl-1H-benzotriazole-1-methanamine (CAS 80595-74-0)

- Structural Difference : Methyl substitution at the 5-position .

- Performance: Limited data, but positional differences likely affect electronic properties and metal-binding efficiency.

Functional Analogues: Heterocyclic Corrosion Inhibitors

2,5-Bis(octyldithio)-1,3,4-thiadiazole (BTDA)

- Mechanism: A thiadiazole-based anodic inhibitor, contrasting with the mixed-type inhibition of the benzotriazole derivative .

- Synergy : Combining BTDA with the primary compound enhances corrosion protection in O/W emulsions due to complementary inhibition pathways .

| Property | N,N-bis(2-ethylhexyl)-ar-methyl-benzotriazole | BTDA |

|---|---|---|

| Inhibition Type | Mixed-type | Anodic |

| Adsorption Strength | Moderate (via N-chelation) | High (sulfur-metal bonds) |

| Concentration Dependence | Significant efficiency increase with concentration | Less pronounced |

Comparison with Non-Benzotriazole Corrosion Inhibitors

Bis(2-ethylhexyl) adipate (CAS 103-23-1)

UV-234 (CAS 70321-86-7)

- Structure: Phenolic benzotriazole derivative with bulky alkyl groups.

- Application : UV stabilizer in plastics, highlighting how substituent bulkiness shifts functionality from corrosion inhibition to UV absorption .

Performance and Environmental Considerations

Efficiency in Corrosion Inhibition

- Primary Compound : Exhibits concentration-dependent inhibition , achieving optimal protection at higher doses. Synergistic effects with BTDA reduce required concentrations .

- Isomeric Variants : Methyl position influences solubility and adsorption; ar-methyl derivatives may offer broader applicability across pH ranges.

Q & A

Q. What in vitro models are appropriate for evaluating endocrine-disrupting potential?

- Methodological Answer : Employ ERα/ERβ luciferase reporter assays (OECD TG 455) to assess estrogen receptor binding. Use human adrenal (H295R) cells to measure steroidogenesis disruption via cortisol/progesterone ELISA. Validate findings with EPA’s Endocrine Disruptor Screening Program (EDSP) tier 1 assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.